molecular formula C6H11FO3S B1426326 Oxan-4-ylmethanesulfonyl fluoride CAS No. 1354953-22-2

Oxan-4-ylmethanesulfonyl fluoride

Cat. No.: B1426326
CAS No.: 1354953-22-2
M. Wt: 182.22 g/mol
InChI Key: DWTWFCFQDGUAGQ-UHFFFAOYSA-N
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Description

Oxan-4-ylmethanesulfonyl fluoride, also known as tetrahydro-2H-pyran-4-ylmethanesulfonyl fluoride, is a chemical compound with the molecular formula C6H11FO3S and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a tetrahydropyran ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-4-ylmethanesulfonyl fluoride can be synthesized through a one-pot method involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This process typically involves mild reaction conditions and readily available reagents, making it efficient and practical for laboratory synthesis. The reaction conditions often include the use of fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods also focus on ensuring the purity and consistency of the final product to meet the requirements of various applications.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-ylmethanesulfonyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride ion is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of catalysts or bases to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile involved.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Fluoride: A simpler analog with a similar sulfonyl fluoride group but lacking the tetrahydropyran ring.

    Benzenesulfonyl Fluoride: Contains a benzene ring instead of the tetrahydropyran ring, offering different reactivity and applications.

    Trifluoromethanesulfonyl Fluoride: Features a trifluoromethyl group, providing unique properties and reactivity compared to oxan-4-ylmethanesulfonyl fluoride.

Uniqueness

This compound is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties to the compound. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

oxan-4-ylmethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3S/c7-11(8,9)5-6-1-3-10-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWFCFQDGUAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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